Cas no 1343935-36-3 (4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE)

4-Chloro-3-(methanesulfinylmethyl)benzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative with a reactive sulfonyl chloride group and a methanesulfinylmethyl substituent. This compound is particularly valuable in organic synthesis, serving as a versatile intermediate for the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic systems. The presence of both sulfonyl chloride and sulfinyl groups enhances its reactivity, enabling selective modifications under controlled conditions. Its structural features make it suitable for applications in pharmaceuticals, agrochemicals, and materials science, where precise functionalization of aromatic cores is required. The compound’s stability and well-defined reactivity profile contribute to its utility in multi-step synthetic routes.
4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE structure
1343935-36-3 structure
商品名:4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE
CAS番号:1343935-36-3
MF:C8H8Cl2O3S2
メガワット:287.183318138123
MDL:MFCD20282737
CID:5244511

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE 化学的及び物理的性質

名前と識別子

    • Benzenesulfonyl chloride, 4-chloro-3-[(methylsulfinyl)methyl]-
    • 4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE
    • MDL: MFCD20282737
    • インチ: 1S/C8H8Cl2O3S2/c1-14(11)5-6-4-7(15(10,12)13)2-3-8(6)9/h2-4H,5H2,1H3
    • InChIKey: HLPPVTNOMKVXIP-UHFFFAOYSA-N
    • ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(Cl)C(CS(C)=O)=C1

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-276750-5.0g
4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE
1343935-36-3 95%
5.0g
$1987.0 2023-03-01
Enamine
EN300-276750-2.5g
4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE
1343935-36-3 95%
2.5g
$1343.0 2023-09-10
Enamine
EN300-276750-10g
4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE
1343935-36-3 95%
10g
$2946.0 2023-09-10
Enamine
EN300-276750-0.1g
4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE
1343935-36-3 95%
0.1g
$603.0 2023-09-10
Enamine
EN300-276750-0.5g
4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE
1343935-36-3 95%
0.5g
$658.0 2023-09-10
Enamine
EN300-276750-0.25g
4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE
1343935-36-3 95%
0.25g
$630.0 2023-09-10
Enamine
EN300-276750-0.05g
4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE
1343935-36-3 95%
0.05g
$575.0 2023-09-10
Enamine
EN300-276750-10.0g
4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE
1343935-36-3 95%
10.0g
$2946.0 2023-03-01
Enamine
EN300-276750-5g
4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE
1343935-36-3 95%
5g
$1987.0 2023-09-10
Enamine
EN300-276750-1.0g
4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE
1343935-36-3 95%
1.0g
$685.0 2023-03-01

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE 関連文献

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDEに関する追加情報

Chemical Profile of 4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE (CAS No. 1343935-36-3)

4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE, identified by its CAS number 1343935-36-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatility as intermediates in the synthesis of various biologically active molecules. The presence of both chloro and methanesulfinyl functional groups in its structure imparts unique reactivity, making it a valuable building block for further chemical modifications.

The molecular structure of 4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE consists of a benzene ring substituted at the 4-position with a chlorine atom and at the 3-position with a methanesulfinylmethyl group. The sulfonyl chloride moiety (-SO₂Cl) is highly reactive and readily participates in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups such as amines, alcohols, and thiols. This reactivity has made it a preferred intermediate in the synthesis of sulfonamides, which are known for their broad spectrum of biological activities.

In recent years, there has been a surge in research focused on the development of novel sulfonamides due to their potential applications in medicine and agriculture. 4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE has been utilized as a key precursor in the synthesis of sulfonamides with antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated its role in generating sulfonamides that exhibit inhibitory effects on bacterial enzymes such as dihydropteroate synthase, which is crucial for bacterial folate metabolism. This has opened up new avenues for the development of antibiotics targeting resistant strains.

The agrochemical industry has also benefited from the use of 4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE as an intermediate. Sulfonamides derived from this compound have shown promise as herbicides and fungicides, offering effective solutions for crop protection. Researchers have been particularly interested in its ability to modulate plant growth regulators and pathogen resistance mechanisms. By incorporating this compound into novel formulations, scientists aim to develop environmentally friendly agrochemicals that enhance agricultural productivity while minimizing ecological impact.

The synthetic utility of 4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE extends beyond pharmaceuticals and agrochemicals. It has been employed in materials science for the development of advanced polymers and coatings. The sulfonyl chloride group can be polymerized or incorporated into polymer backbones to impart specific properties such as thermal stability, chemical resistance, and biodegradability. These advancements highlight the compound's importance not only in life sciences but also in industrial applications.

From a chemical perspective, 4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE represents an excellent example of how functional group interplay can dictate reactivity patterns. The combination of electron-withdrawing chloro and methanesulfinyl groups enhances electrophilic character at the aromatic ring, facilitating electrophilic aromatic substitution reactions. This property has been exploited in cross-coupling reactions such as Suzuki-Miyaura coupling, where it serves as a precursor for constructing biaryl structures prevalent in many bioactive molecules.

Recent advances in green chemistry have prompted researchers to explore more sustainable synthetic routes involving 4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE. Catalytic methods using transition metals have been developed to minimize waste and improve yields. For example, palladium-catalyzed sulfonylation reactions have enabled the efficient introduction of sulfonyl groups into complex molecular frameworks under mild conditions. Such innovations align with global efforts to reduce the environmental footprint of chemical synthesis while maintaining high levels of efficiency and selectivity.

The pharmacological potential of derivatives synthesized from 4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE continues to be explored through high-throughput screening and structure-based drug design approaches. Computational modeling techniques have been instrumental in predicting binding affinities and identifying lead compounds with optimized pharmacokinetic profiles. These efforts underscore the importance of intermediates like this one in accelerating drug discovery pipelines.

In conclusion, 4-CHLORO-3-(METHANESULFINYLMETHYL)BENZENE-1-SULFONYL CHLORIDE (CAS No. 1343935-36-3) is a multifaceted compound with significant applications across multiple scientific disciplines. Its role as an intermediate in synthesizing biologically active molecules underscores its importance in pharmaceutical research, while its utility in agrochemicals and materials science highlights its versatility. As research progresses, continued exploration of this compound's potential will likely yield further innovative applications, reinforcing its value in both academic and industrial settings.

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